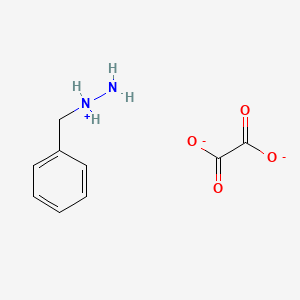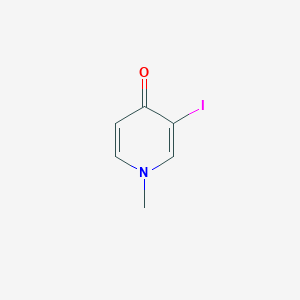
3-Iodo-1-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-methylpyridin-4(1H)-one: is an organic compound that belongs to the class of iodopyridines. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyridin-4-one ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylpyridin-4(1H)-one typically involves the iodination of 1-methylpyridin-4(1H)-one. One common method is the electrophilic substitution reaction, where iodine is introduced into the pyridinone ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridinone ring can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Formation of 3-substituted-1-methylpyridin-4(1H)-one derivatives.
Oxidation: Formation of 3-iodo-1-methylpyridin-4-carboxylic acid or 3-iodo-1-methylpyridin-4-aldehyde.
Reduction: Formation of 3-iodo-1-methyl-1,4-dihydropyridine derivatives.
Applications De Recherche Scientifique
3-Iodo-1-methylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the pyridinone ring play crucial roles in binding to the active sites of these targets, thereby exerting its effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methylpyridin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
3-Chloro-1-methylpyridin-4(1H)-one: Similar structure with a chlorine atom instead of iodine.
3-Fluoro-1-methylpyridin-4(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
3-Iodo-1-methylpyridin-4(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C6H6INO |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
3-iodo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H6INO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3 |
Clé InChI |
RYOJWYSCKXKODI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)
![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
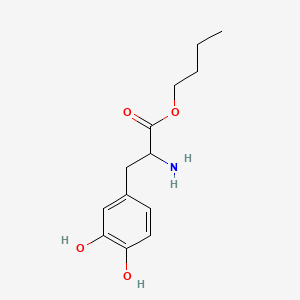
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
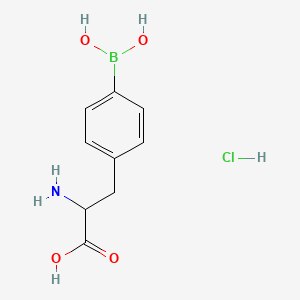
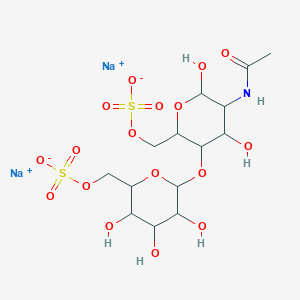
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
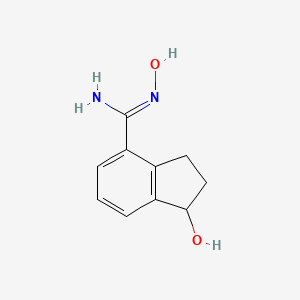
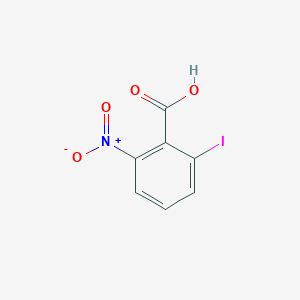
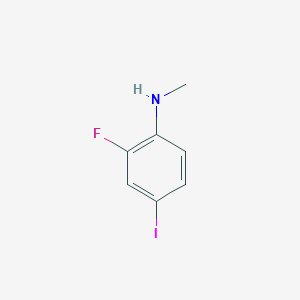

![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
